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molecular formula C6H20N2O12P4 B074096 Edtmp CAS No. 1429-50-1

Edtmp

Cat. No. B074096
M. Wt: 436.12 g/mol
InChI Key: NFDRPXJGHKJRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04259200

Procedure details

To 3.35 kg of water in a stirred crutcher were added 3.0 kg of ethylene diamine tetra (methylene phosphonic acid), followed by 1.7 kg of caustic soda flakes. When all the ethylene diamine tetra (methylene phosphonic acid) was dissolved, 3.95 kg of a zinc sulphate solution (made from 1.975 kg ZnSO4.7H2O in 1.975 kg water) were added slowly. The slurry obtained was drum-dried to obtain a particulate dry product.
Quantity
1.7 kg
Type
reactant
Reaction Step One
Name
ethylene diamine tetra (methylene phosphonic acid)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
zinc sulphate
Quantity
3.95 kg
Type
catalyst
Reaction Step Three
Name
ethylene diamine tetra (methylene phosphonic acid)
Quantity
3 kg
Type
reactant
Reaction Step Four
Name
Quantity
3.35 kg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:22]([CH:32](P(O)(O)=O)[P:33]([OH:36])([OH:35])=[O:34])[CH:23](P(O)(O)=O)[P:24]([OH:27])([OH:26])=[O:25])[CH2:2][N:3]([CH:13](P(O)(O)=O)[P:14]([OH:17])([OH:16])=[O:15])[CH:4](P(O)(O)=O)[P:5]([OH:8])([OH:7])=[O:6].[OH-].[Na+]>S([O-])([O-])(=O)=O.[Zn+2].O>[CH2:1]([N:22]([CH2:23][P:24]([OH:26])([OH:27])=[O:25])[CH2:32][P:33]([OH:36])([OH:35])=[O:34])[CH2:2][N:3]([CH2:4][P:5]([OH:8])([OH:7])=[O:6])[CH2:13][P:14]([OH:16])([OH:17])=[O:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.7 kg
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
ethylene diamine tetra (methylene phosphonic acid)
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O)N(C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O
Step Three
Name
zinc sulphate
Quantity
3.95 kg
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Zn+2]
Step Four
Name
ethylene diamine tetra (methylene phosphonic acid)
Quantity
3 kg
Type
reactant
Smiles
C(CN(C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O)N(C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O
Name
Quantity
3.35 kg
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The slurry obtained
CUSTOM
Type
CUSTOM
Details
was drum-dried
CUSTOM
Type
CUSTOM
Details
to obtain a particulate dry product

Outcomes

Product
Name
Type
Smiles
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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